molecular formula C21H18N4O3 B11118378 N-({N'-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide

N-({N'-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide

Cat. No.: B11118378
M. Wt: 374.4 g/mol
InChI Key: BBPUZPOMCFNVDP-UHFFFAOYSA-N
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Description

N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide is a complex organic compound that features a unique structure combining an indole moiety with a hydrazinecarbonyl group and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide typically involves multiple steps. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using phase-transfer catalysis . The resulting intermediate is then subjected to further reactions to introduce the hydrazinecarbonyl and phenylacetamide groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation reactions and various halogenating agents for substitution reactions. Reaction conditions often involve the use of catalysts, such as copper-containing catalysts for specific transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative formylation can yield formamides, while substitution reactions can introduce new functional groups onto the indole or phenylacetamide moieties.

Scientific Research Applications

N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species can then participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide is unique due to its combination of an indole moiety with a hydrazinecarbonyl group and a phenylacetamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[2-[(2-hydroxy-1-prop-2-ynylindol-3-yl)diazenyl]-2-oxoethyl]-2-phenylacetamide

InChI

InChI=1S/C21H18N4O3/c1-2-12-25-17-11-7-6-10-16(17)20(21(25)28)24-23-19(27)14-22-18(26)13-15-8-4-3-5-9-15/h1,3-11,28H,12-14H2,(H,22,26)

InChI Key

BBPUZPOMCFNVDP-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)CC3=CC=CC=C3

Origin of Product

United States

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